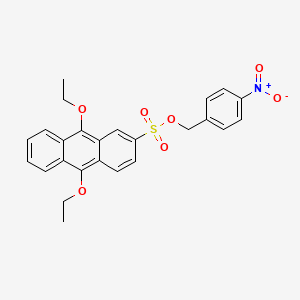
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate is a chemical compound that belongs to the class of organic compounds known as anthracenes. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a diethoxyanthracene-2-sulfonate group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate typically involves multiple steps. One common synthetic route starts with the preparation of 9,10-diethoxyanthracene, which is then sulfonated to introduce the sulfonate group. The final step involves the reaction of the sulfonated intermediate with (4-nitrophenyl)methyl chloride under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-aminophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate has several scientific research applications:
Biology: The compound’s unique structure allows it to be used in the study of molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the sulfonate group enhances solubility and reactivity. The compound’s effects are mediated through pathways involving oxidative and reductive processes, as well as substitution reactions that modify its structure and function.
Comparaison Avec Des Composés Similaires
Similar compounds to (4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate include:
4-Nitrophenol: A phenolic compound with a nitro group, used as a pH indicator and in the synthesis of paracetamol.
9,10-Diethoxyanthracene: A precursor in the synthesis of the target compound, used as a photo sensitizing agent.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity that are valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
119666-27-2 |
|---|---|
Formule moléculaire |
C25H23NO7S |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C25H23NO7S/c1-3-31-24-20-7-5-6-8-21(20)25(32-4-2)23-15-19(13-14-22(23)24)34(29,30)33-16-17-9-11-18(12-10-17)26(27)28/h5-15H,3-4,16H2,1-2H3 |
Clé InChI |
JJZREQRPFSUKPB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OCC)S(=O)(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


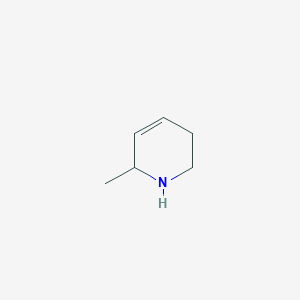
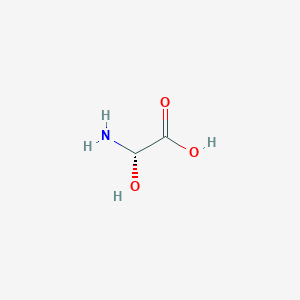
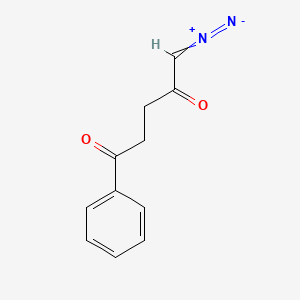
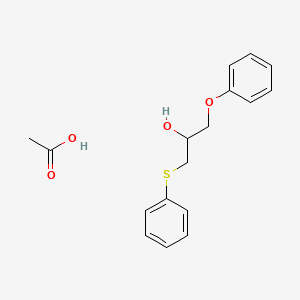
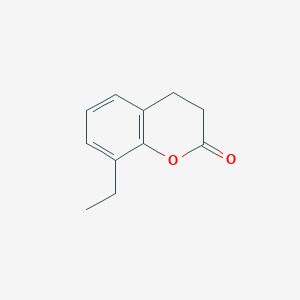
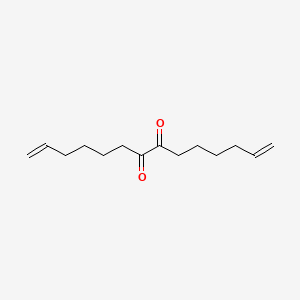

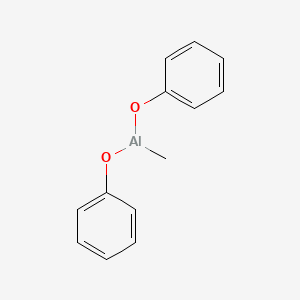
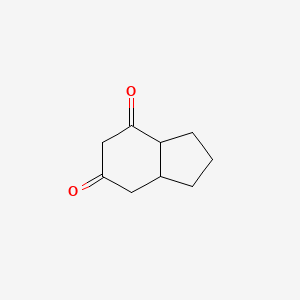
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
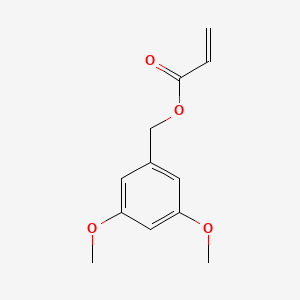
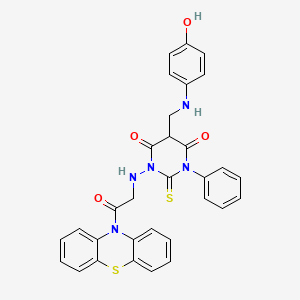

![2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol](/img/structure/B14286247.png)
